Cas no 2228188-23-4 (2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine)

2-{1-[4-(Propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine is a cycloaliphatic amine derivative featuring a unique structural combination of a cyclohexyl and cyclobutyl moiety. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or specialty chemicals. Its rigid cycloaliphatic framework may confer enhanced stereochemical control in reactions, while the primary amine functionality offers versatility for further derivatization. The presence of the isopropyl-substituted cyclohexyl group could influence solubility and steric properties, making it suitable for applications requiring tailored molecular interactions. Careful handling is advised due to the reactivity of the amine group.
2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine structure
2228188-23-4 structure
商品名:2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine
CAS番号:2228188-23-4
MF:C15H29N
メガワット:223.397464513779
CID:6194443
PubChem ID:165694840

2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine
    • EN300-1747544
    • 2228188-23-4
    • 2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine
    • インチ: 1S/C15H29N/c1-12(2)13-4-6-14(7-5-13)15(10-11-16)8-3-9-15/h12-14H,3-11,16H2,1-2H3
    • InChIKey: FPPRWFUWYJVJBY-UHFFFAOYSA-N
    • ほほえんだ: NCCC1(CCC1)C1CCC(C(C)C)CC1

計算された属性

  • せいみつぶんしりょう: 223.229999929g/mol
  • どういたいしつりょう: 223.229999929g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 26Ų

2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1747544-0.25g
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine
2228188-23-4
0.25g
$1420.0 2023-09-20
Enamine
EN300-1747544-2.5g
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine
2228188-23-4
2.5g
$3025.0 2023-09-20
Enamine
EN300-1747544-0.5g
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine
2228188-23-4
0.5g
$1482.0 2023-09-20
Enamine
EN300-1747544-10.0g
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine
2228188-23-4
10g
$6635.0 2023-06-03
Enamine
EN300-1747544-5g
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine
2228188-23-4
5g
$4475.0 2023-09-20
Enamine
EN300-1747544-10g
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine
2228188-23-4
10g
$6635.0 2023-09-20
Enamine
EN300-1747544-5.0g
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine
2228188-23-4
5g
$4475.0 2023-06-03
Enamine
EN300-1747544-0.05g
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine
2228188-23-4
0.05g
$1296.0 2023-09-20
Enamine
EN300-1747544-0.1g
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine
2228188-23-4
0.1g
$1357.0 2023-09-20
Enamine
EN300-1747544-1.0g
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine
2228188-23-4
1g
$1543.0 2023-06-03

2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine 関連文献

2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228188-23-4 and Product Name: 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine

The compound with the CAS number 2228188-23-4 and the product name 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular framework of this compound consists of a cyclobutyl group linked to a cyclohexyl moiety, further substituted with a propyl group, which contributes to its unique physicochemical properties.

In recent years, the exploration of novel heterocyclic compounds has been a focal point in pharmaceutical research, driven by the need for more effective and selective therapeutic agents. The structural motif present in 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine aligns well with this trend, as it incorporates elements that are known to enhance binding affinity and metabolic stability. The cyclohexyl and cyclobutyl rings provide a rigid scaffold that can be exploited to optimize interactions with biological targets, while the propyl substituent introduces conformational flexibility, allowing for fine-tuning of pharmacokinetic profiles.

One of the most compelling aspects of this compound is its potential as a lead molecule in the development of new drugs. The presence of multiple stereocenters in its structure suggests that it may exhibit enantioselective properties, which are highly valued in modern drug design. Enantioselective drugs often demonstrate improved efficacy and reduced side effects compared to their racemic counterparts. Furthermore, the compound's ability to interact with biological targets through multiple binding sites could lead to the development of dual-action or multi-target drugs, which are increasingly sought after in the treatment of complex diseases.

Recent studies have highlighted the importance of molecular diversity in drug discovery pipelines. Compounds like 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine contribute to this diversity by introducing novel structural scaffolds that can be further modified through synthetic chemistry. The cycloalkyl framework present in this compound has been shown to enhance oral bioavailability and reduce metabolic clearance, making it an attractive candidate for further investigation. Additionally, the propyl group can serve as a handle for chemical modifications, allowing researchers to explore various functionalization strategies that could improve drug-like properties.

The synthesis of 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine presents both challenges and opportunities for synthetic chemists. The construction of the cycloalkyl core requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Advances in catalytic methods have made it possible to construct complex cyclic structures more efficiently, which bodes well for the future synthesis of related compounds. Furthermore, computational modeling techniques can be employed to predict optimal synthetic routes and predict potential intermediates, thereby accelerating the discovery process.

In conclusion, 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential applications make it a valuable asset in the quest for novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of drug development. The continued investigation into its pharmacological properties and synthetic feasibility will undoubtedly yield significant insights into its potential as a therapeutic entity.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd